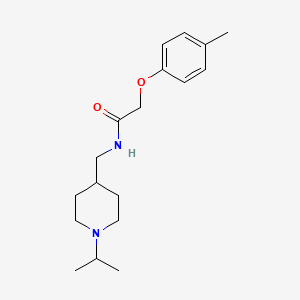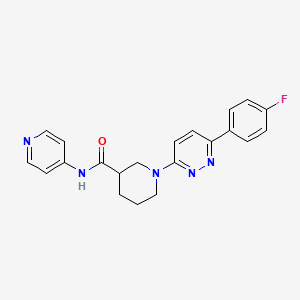![molecular formula C22H23N3O3 B2645082 8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-14-9](/img/structure/B2645082.png)
8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Steel
8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been studied for their application in corrosion inhibition. In a study by Chafiq et al. (2020), spirocyclopropane derivatives, closely related to the compound , demonstrated effective inhibition properties for mild steel corrosion in acidic solutions. The study highlighted the green and environmentally friendly nature of these compounds and utilized experimental methods like electrochemical impedance spectroscopy and potentiodynamic polarization techniques to evaluate their effectiveness (Chafiq et al., 2020).
Anticonvulsant Activity
A study by Obniska et al. (2006) investigated a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which are structurally similar to this compound. These compounds were evaluated for their anticonvulsant and neurotoxic properties. The study found that except for one derivative, all compounds displayed anticonvulsant activity in the maximal electroshock seizure test, with some showing neurotoxicity at certain dosages (Obniska et al., 2006).
Antimicrobial Applications
Ren et al. (2009) synthesized an N-halamine precursor structurally related to this compound and bonded it onto cotton fabrics. This material exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial textiles (Ren et al., 2009).
Application in Crystallography
Studies have been conducted on derivatives of this compound in the field of crystallography. Jiang et al. (2016) synthesized oxaspirocyclic compounds and determined their structures using single crystal X-ray crystallography. These studies are crucial for understanding the molecular and crystal structures of spirocyclic compounds (Jiang et al., 2016).
Green Chemistry Applications
Chafiq et al. (2020) also synthesized new spirocyclopropane derivatives, related to this compound, as part of an effort to develop environmentally friendly chemicals. These derivatives showed promising results in inhibiting corrosion in mild steel, highlighting their potential in green chemistry applications (Chafiq et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
8-benzoyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-19(18-9-5-2-6-10-18)24-15-12-22(13-16-24)20(27)25(21(28)23-22)14-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUXWFIBPZODDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

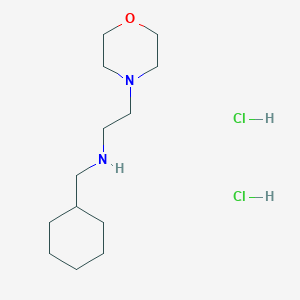
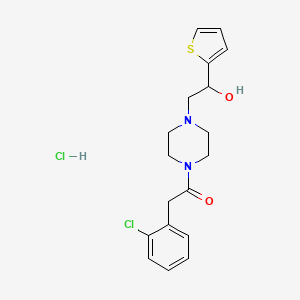

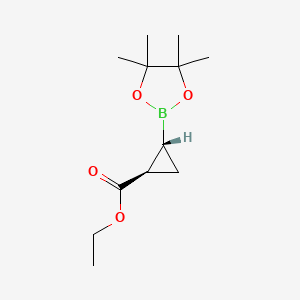
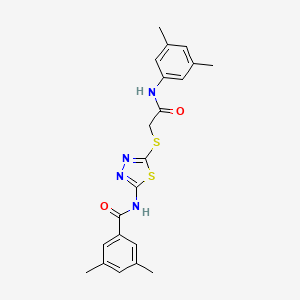
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2645010.png)
![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)

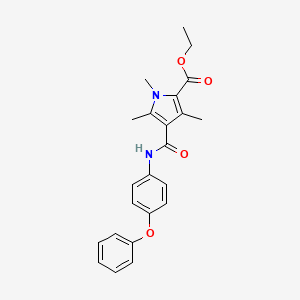
![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)
![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)
![Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate](/img/structure/B2645016.png)
